![molecular formula C14H14N2O3 B3140160 6-Methyl-4-oxo-1-(4-toluidino)-1,4-dihydro-3-pyridinecarboxylic acid CAS No. 477868-35-2](/img/structure/B3140160.png)
6-Methyl-4-oxo-1-(4-toluidino)-1,4-dihydro-3-pyridinecarboxylic acid
Overview
Description
6-Methyl-4-oxo-1-(4-toluidino)-1,4-dihydro-3-pyridinecarboxylic acid, also known as MTDP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- 3,4-Dihydroxy-6-oxo-2,4-alkadienoic Acid Esters: The compound has been utilized in reactions with acetone and p-toluidine, leading to the formation of esters of 4-hydroxy-2,2-dimethyl-1-(4-methylphenyl)-5-(2-oxoalkyliden)-2,5-dihydro-1H-pyrrole-3-carboxylic acids. These reactions are a specific feature of the synthesis of regioisomeric esters and their structures were analyzed using IR and 1H NMR spectroscopy and X-ray diffraction analysis (Mukovoz et al., 2015).
Synthesis of Analogues and Derivatives
- Oral Hypoglycemic Agents: A study found 1,2-Dihydro-2-oxo-6-(2-methylpropyl)-3-pyridinecarboxylic acid to be an effective hypoglycemic agent without the undesirable mechanisms associated with nicotinic acid. A series of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids were synthesized for this purpose, involving hydrolysis of nitriles and reaction with cyanoacetamide (Youngdale & Oglia, 1985).
Applications in Cardiotonic Activities
- Cardiotonic Activity of Pyridinecarboxylic Acids: The synthesis of ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3- pyridinecarboxylic acids carrying polar groups has been described. These compounds, particularly 5-Cyano-2-trifluoromethyl-1,6- dihydro-6-oxo-3-pyridinecarboxylic acid, demonstrated significant positive inotropic activity, an important characteristic in cardiotonic drugs (Mosti et al., 1992).
Antibacterial Activity
- Pyridonecarboxylic Acids as Antibacterial Agents: A study on pyridonecarboxylic acids revealed their significant antibacterial activities. Compounds with amino- and/or hydroxy-substituted cyclic amino groups were synthesized and evaluated, with some showing more activity than existing antibacterial agents like enoxacin (Egawa et al., 1984).
properties
IUPAC Name |
6-methyl-1-(4-methylanilino)-4-oxopyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-3-5-11(6-4-9)15-16-8-12(14(18)19)13(17)7-10(16)2/h3-8,15H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFGXCJDTPCIEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN2C=C(C(=O)C=C2C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-oxo-1-(4-toluidino)-1,4-dihydro-3-pyridinecarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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